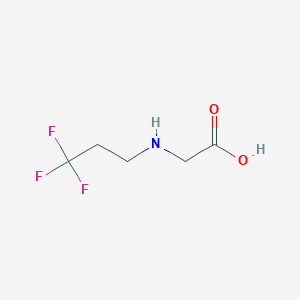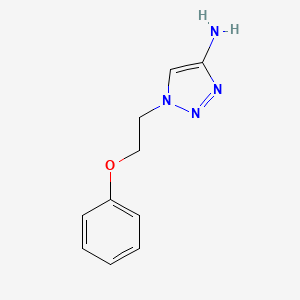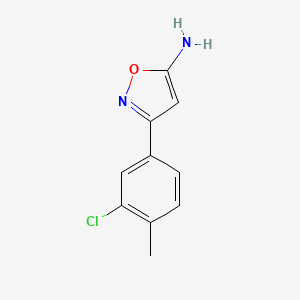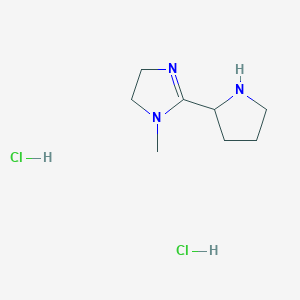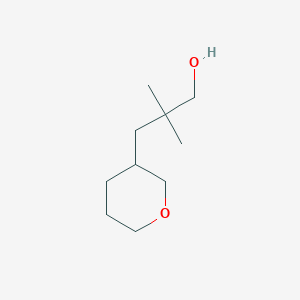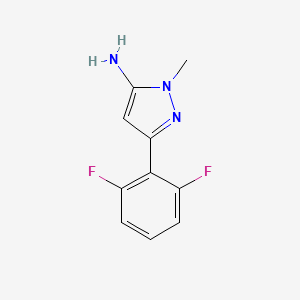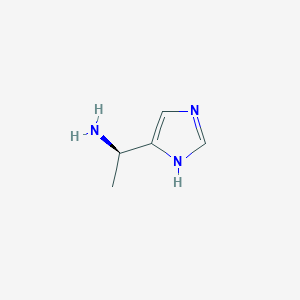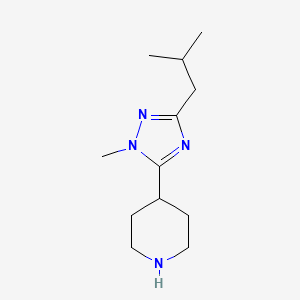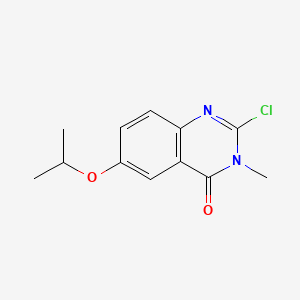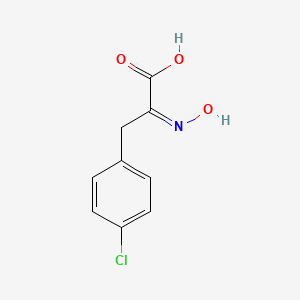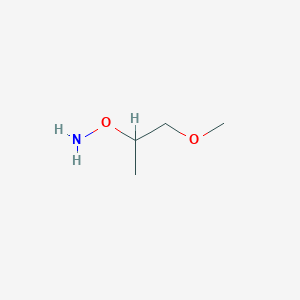
O-(1-methoxypropan-2-yl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(1-methoxypropan-2-yl)hydroxylamine is an organic compound with the molecular formula C4H11NO2 It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a 1-methoxypropan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(1-methoxypropan-2-yl)hydroxylamine typically involves the reaction of hydroxylamine with 1-methoxypropan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
O-(1-methoxypropan-2-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include oximes, amines, and substituted hydroxylamines. These products are often used as intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
O-(1-methoxypropan-2-yl)hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of O-(1-methoxypropan-2-yl)hydroxylamine involves its ability to act as a nucleophile, participating in various chemical reactions. The compound can form stable intermediates with electrophiles, facilitating the formation of new chemical bonds. Its molecular targets include carbonyl compounds, which it can convert to oximes or hydrazones through nucleophilic addition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxylamine: The parent compound, which lacks the 1-methoxypropan-2-yl group.
O-(diphenylphosphinyl)hydroxylamine: A derivative with a diphenylphosphinyl group.
Hydroxylamine-O-sulfonic acid: A sulfonic acid derivative of hydroxylamine.
Uniqueness
O-(1-methoxypropan-2-yl)hydroxylamine is unique due to its specific substitution pattern, which imparts distinct chemical properties. This substitution enhances its nucleophilicity and stability, making it a valuable reagent in organic synthesis. Its ability to form stable intermediates with electrophiles sets it apart from other hydroxylamine derivatives .
Propriétés
Formule moléculaire |
C4H11NO2 |
|---|---|
Poids moléculaire |
105.14 g/mol |
Nom IUPAC |
O-(1-methoxypropan-2-yl)hydroxylamine |
InChI |
InChI=1S/C4H11NO2/c1-4(7-5)3-6-2/h4H,3,5H2,1-2H3 |
Clé InChI |
XPZRBKFCNHXRBW-UHFFFAOYSA-N |
SMILES canonique |
CC(COC)ON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


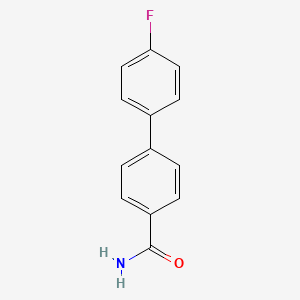

![2-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol](/img/structure/B13624153.png)
